molecular formula C9H6BrClF3NO B7935483 4-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide

4-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B7935483
M. Wt: 316.50 g/mol
InChI Key: HOERRJOOPZGESX-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide is a chemical compound with the molecular formula C9H7BrClF3NO. It is characterized by the presence of bromine, chlorine, and trifluoroethyl groups attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide typically involves the reaction of 4-bromo-3-chlorobenzoyl chloride with 2,2,2-trifluoroethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms .

Scientific Research Applications

4-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,2,2-trifluoroacetophenone
  • 3-Bromo-4-chloro-N-(2,2,2-trifluoroethyl)benzamide
  • 4-Bromo-3-chloro-2-methylaniline

Uniqueness

4-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide is unique due to the combination of bromine, chlorine, and trifluoroethyl groups attached to the benzamide core. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds. For example, the presence of the trifluoroethyl group can significantly influence the compound’s reactivity and biological activity .

Properties

IUPAC Name

4-bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClF3NO/c10-6-2-1-5(3-7(6)11)8(16)15-4-9(12,13)14/h1-3H,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOERRJOOPZGESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCC(F)(F)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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